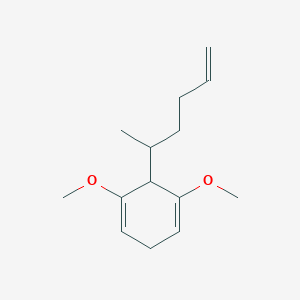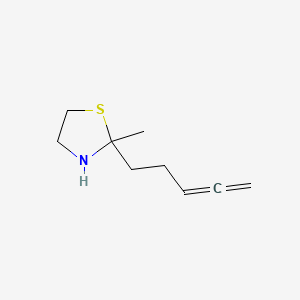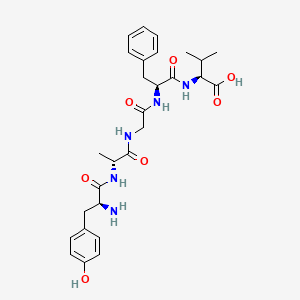
Enkephalin, ala(2)-val(5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, ala(2)-val(5)-, also known as [D-Ala2, D-Leu5]-enkephalin, is a synthetic analog of the endogenous opioid peptide enkephalin. It is a pentapeptide composed of five amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is known for its potent and selective agonistic activity at delta-opioid receptors, making it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-val(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of enkephalin, ala(2)-val(5)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Enkephalin, ala(2)-val(5)-, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with intact disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Applications De Recherche Scientifique
Enkephalin, ala(2)-val(5)-, has a wide range of scientific research applications:
Neuroscience: Used to study the role of delta-opioid receptors in pain modulation and neuroprotection.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as ischemia-reperfusion injury and myocardial infarction.
Biochemistry: Employed in receptor binding assays and signal transduction studies.
Medicine: Explored for its potential in developing new analgesics and neuroprotective agents.
Mécanisme D'action
Enkephalin, ala(2)-val(5)-, exerts its effects primarily through activation of delta-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and activation of protein kinase C (PKC). These events lead to the modulation of ion channels and neurotransmitter release, resulting in analgesic and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine-enkephalin: Another endogenous opioid peptide with similar receptor affinity but lower metabolic stability.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO): A synthetic analog with high selectivity for mu-opioid receptors.
Uniqueness
Enkephalin, ala(2)-val(5)-, is unique due to its high selectivity and potency at delta-opioid receptors, making it a valuable tool for studying delta-opioid receptor-mediated processes. Its metabolic stability also enhances its utility in various experimental settings .
Propriétés
Numéro CAS |
78859-44-6 |
|---|---|
Formule moléculaire |
C28H37N5O7 |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-16(2)24(28(39)40)33-27(38)22(14-18-7-5-4-6-8-18)32-23(35)15-30-25(36)17(3)31-26(37)21(29)13-19-9-11-20(34)12-10-19/h4-12,16-17,21-22,24,34H,13-15,29H2,1-3H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,24+/m1/s1 |
Clé InChI |
XHDRKORKDYVTIB-HGAHBTBJSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


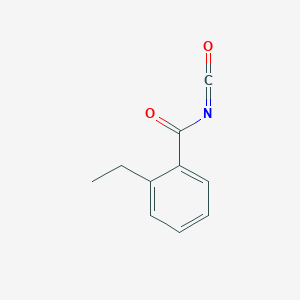
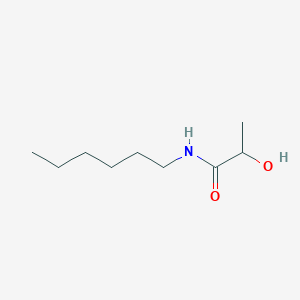
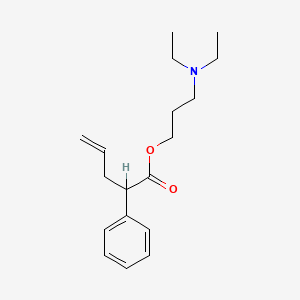

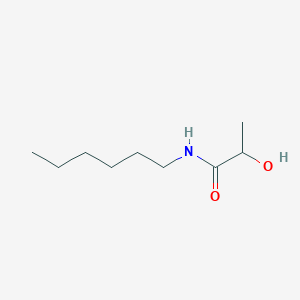
![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
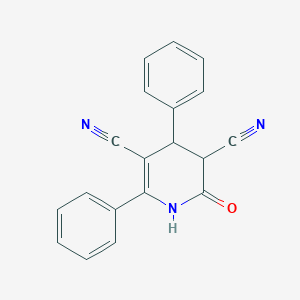
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
